

Spectroscopic Profile of 3',5'-Dibromoacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3',5'-Dibromoacetophenone
CAS No.:	14401-73-1
Cat. No.:	B081626

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **3',5'-Dibromoacetophenone** (C₈H₆Br₂O), a key intermediate in pharmaceutical and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction

3',5'-Dibromoacetophenone, with a molecular weight of 277.94 g/mol and a melting point of 63 °C, is a solid, off-white to yellow crystalline compound.[3][4] Its chemical structure, 1-(3,5-dibromophenyl)ethanone, features a dibrominated aromatic ring attached to an acetyl group.[5] The precise characterization of this molecule is paramount for its application in complex synthetic pathways and for ensuring the purity and identity of resulting products. Spectroscopic techniques provide a powerful toolkit for this purpose, each offering unique insights into the molecular architecture and bonding.

Physicochemical Properties of 3',5'-Dibromoacetophenone

A foundational understanding of the physicochemical properties of **3',5'-Dibromoacetophenone** is essential for interpreting its spectroscopic data.

Property	Value	Source
Molecular Formula	C ₈ H ₆ Br ₂ O	PubChem[5]
Molecular Weight	277.94 g/mol	PubChem[5]
CAS Number	14401-73-1	Biosynth[3]
Appearance	White to yellow solid	Chem-Impex[2]
Melting Point	63 °C	Biosynth[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For **3',5'-Dibromoacetophenone**, both ¹H and ¹³C NMR provide critical data for structural verification.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of aromatic ketones like **3',5'-Dibromoacetophenone** is crucial for data reproducibility.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3',5'-Dibromoacetophenone**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (Example for a 500 MHz Spectrometer):

- Spectrometer: Bruker AVANCE III 500 MHz or equivalent.[6]
- Pulse Program: Standard pulse-acquire for ^1H and proton-decoupled pulse-acquire for ^{13}C .
- Temperature: 298 K.
- Number of Scans: 16-64 for ^1H , 1024 or more for ^{13}C , depending on sample concentration.
- Relaxation Delay: 1-2 seconds for ^1H , 2-5 seconds for ^{13}C .

Figure 1: Workflow for NMR data acquisition and processing.

^1H NMR Spectral Data (Predicted)

Due to the unavailability of experimentally derived ^1H NMR data in the searched literature, the following is a predicted spectrum based on established chemical shift principles for substituted aromatic compounds.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.6	Singlet	3H	-CH ₃ (Acetyl group)
~7.9	Triplet	1H	H-4'
~8.1	Doublet	2H	H-2', H-6'

Interpretation:

- The methyl protons of the acetyl group are expected to appear as a singlet around 2.6 ppm, being deshielded by the adjacent carbonyl group.
- The aromatic protons will be in the downfield region. The proton at the 4' position (H-4'), situated between two bromine atoms, is expected to be a triplet due to coupling with the two equivalent protons at the 2' and 6' positions.

- The protons at the 2' and 6' positions (H-2' and H-6') are chemically equivalent and are expected to appear as a doublet due to coupling with the H-4' proton. The electron-withdrawing effect of the carbonyl and bromine substituents will shift these protons significantly downfield.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Chemical Shift (δ, ppm)	Assignment
~26.5	-CH ₃ (Acetyl group)
~122	C-3', C-5'
~130	C-2', C-6'
~137	C-4'
~141	C-1'
~196	C=O (Carbonyl group)

Interpretation:

- The methyl carbon of the acetyl group is expected at a characteristic upfield position (~26.5 ppm).[6]
- The carbons directly bonded to the bromine atoms (C-3' and C-5') are expected to be shifted to a higher chemical shift due to the electronegativity of bromine.
- The remaining aromatic carbons (C-2', C-6', and C-4') will have distinct chemical shifts based on their proximity to the electron-withdrawing acetyl and bromo substituents.
- The quaternary carbon (C-1') attached to the acetyl group will be significantly downfield.
- The carbonyl carbon (C=O) will be the most deshielded, appearing at the lowest field (~196 ppm), a characteristic feature of ketones.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

For a solid sample like **3',5'-Dibromoacetophenone**, the thin solid film method is a common and effective technique.

- Dissolve a small amount (a few milligrams) of **3',5'-Dibromoacetophenone** in a volatile solvent such as dichloromethane or acetone.
- Deposit a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental interferences.

Figure 2: Workflow for FT-IR data acquisition using the thin solid film method.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1690	Strong	C=O stretch (Aryl ketone)
~1600-1450	Medium-Strong	Aromatic C=C ring stretch
~850-750	Strong	C-H out-of-plane bending
~600-500	Medium-Strong	C-Br stretch

Interpretation:

- **Aromatic C-H Stretch:** The presence of peaks in the 3100-3000 cm⁻¹ region is characteristic of C-H stretching vibrations in the aromatic ring.
- **Carbonyl (C=O) Stretch:** A strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. The conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic ketone.
- **Aromatic C=C Ring Stretch:** Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
- **C-H Out-of-Plane Bending:** Strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic ring.
- **C-Br Stretch:** The presence of one or more bands in the 600-500 cm⁻¹ region can be attributed to the stretching vibrations of the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

- Introduce a small amount of the **3',5'-Dibromoacetophenone** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to ionize and fragment.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

Mass Spectral Data

The mass spectrum of **3',5'-Dibromoacetophenone** is characterized by a molecular ion peak and several key fragment ions.

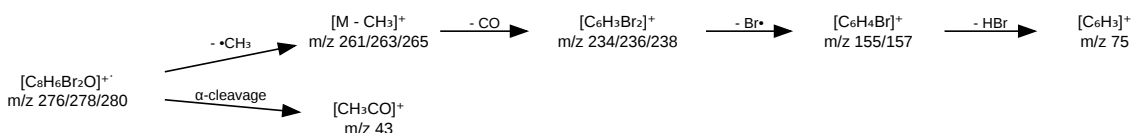
m/z	Relative Intensity	Assignment
276/278/280	Moderate	$[M]^+$ (Molecular ion)
261/263/265	High	$[M - CH_3]^+$
182/184	Moderate	$[M - CH_3CO - Br]^+$
155/157	Moderate	$[C_6H_4Br]^+$
75	High	$[C_6H_3]^+$
43	High	$[CH_3CO]^+$

Interpretation:

- **Molecular Ion Peak:** The molecular ion peak $[M]^+$ will exhibit a characteristic isotopic pattern for a dibrominated compound, with peaks at m/z 276, 278, and 280 in an approximate 1:2:1

ratio, corresponding to the presence of the bromine isotopes ^{79}Br and ^{81}Br .

- Loss of a Methyl Group: A prominent peak will be observed due to the loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion, resulting in the $[\text{M} - \text{CH}_3]^+$ fragment at m/z 261/263/265.
- Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a benzoyl-type cation.
- Further Fragmentation: Subsequent fragmentation of the aromatic ring and other parts of the molecule will give rise to smaller fragment ions, such as the phenyl cation and the acetyl cation. The NIST mass spectrometry data for this compound shows prominent peaks at m/z 263, 75, and 74.[5]



[Click to download full resolution via product page](#)

Figure 3: Proposed fragmentation pathway for **3',5'-Dibromoacetophenone** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of **3',5'-Dibromoacetophenone**. The combination of NMR, IR, and MS techniques allows for a detailed elucidation of its molecular structure, from the carbon-hydrogen framework and functional groups to its molecular weight and fragmentation behavior. This information is critical for ensuring the quality and consistency of this important chemical intermediate in research and development settings.

References

- PubChem. **3',5'-Dibromoacetophenone**. National Center for Biotechnology Information. [\[Link\]](#)

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [\[Link\]](#)
- Scribd. Acetophenone 13C NMR Analysis. [\[Link\]](#)
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910). [\[Link\]](#)
- re3data.org. Spectral Database for Organic Compounds. [\[Link\]](#)
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [\[Link\]](#)
- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [\[Link\]](#)
- Chemistry LibreTexts. (2022). 3.10: ¹³C-NMR Spectroscopy. [\[Link\]](#)
- University of Massachusetts Lowell. Mass spectral interpretation. [\[Link\]](#)
- NIST. Bromoacetone. [\[Link\]](#)
- NIST. Acetophenone. [\[Link\]](#)
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [\[Link\]](#)
- NIST. 2-Bromo-3'-nitroacetophenone. [\[Link\]](#)
- University of Calgary. IR Chart. [\[Link\]](#)
- MassBank. Organic compounds. [\[Link\]](#)
- SpectraBase. 3'-Bromoacetophenone - Optional[Vapor Phase IR] - Spectrum. [\[Link\]](#)
- SpectraBase. 3'-Bromoacetophenone - Optional[1H NMR] - Spectrum. [\[Link\]](#)
- SpectraBase. 2'-Bromoacetophenone - Optional[1H NMR] - Spectrum. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. AIST:Spectral Database for Organic Compounds,SDBS \[sdfs.db.aist.go.jp\]](#)
- [2. chemimpex.com \[chemimpex.com\]](#)
- [3. 3',5'-Dibromoacetophenone | 14401-73-1 | FD55186 \[biosynth.com\]](#)
- [4. 3,5-Dibromoacetophenone | 14401-73-1 \[chemicalbook.com\]](#)
- [5. 3',5'-Dibromoacetophenone | C₈H₆Br₂O | CID 621825 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. rsc.org \[rsc.org\]](#)
- [7. chem.libretexts.org \[chem.libretexts.org\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of 3',5'-Dibromoacetophenone: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081626/docs#spectroscopic-profile-of-3-5-dibromoacetophenone-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b081626/docs#spectroscopic-profile-of-3-5-dibromoacetophenone-a-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)